molecular formula C27H38N2O6 B11550615 methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

Cat. No.: B11550615
M. Wt: 486.6 g/mol
InChI Key: HMAGMEFQRZUDPW-KQSZJLTNSA-N
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Description

Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[108002,904,8

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (9S,13R)-16-hydroxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate
  • **Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-ethoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

Uniqueness

The uniqueness of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C27H38N2O6

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

InChI

InChI=1S/C27H38N2O6/c1-15(28-33-6)27-22(23(29-35-27)24(31)32-5)14-21-19-8-7-17-13-18(34-16(2)30)9-11-25(17,3)20(19)10-12-26(21,27)4/h7,18-22H,8-14H2,1-6H3/b28-15+/t18?,19?,20?,21?,22?,25-,26-,27?/m0/s1

InChI Key

HMAGMEFQRZUDPW-KQSZJLTNSA-N

Isomeric SMILES

C/C(=N\OC)/C12C(CC3[C@@]1(CCC4C3CC=C5[C@@]4(CCC(C5)OC(=O)C)C)C)C(=NO2)C(=O)OC

Canonical SMILES

CC(=NOC)C12C(CC3C1(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NO2)C(=O)OC

Origin of Product

United States

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